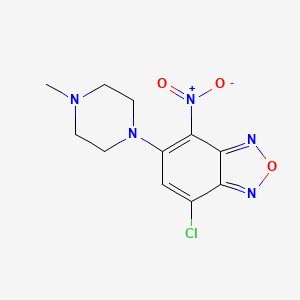

7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole

Description

Properties

IUPAC Name |

7-chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O3/c1-15-2-4-16(5-3-15)8-6-7(12)9-10(14-20-13-9)11(8)17(18)19/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZKJDSDZSVARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Key Synthetic Challenges

The target compound features a 2,1,3-benzoxadiazole core with three distinct substituents: a chlorine atom at position 7, a nitro group at position 4, and a 4-methylpiperazinyl moiety at position 5. The electron-deficient nature of the benzoxadiazole ring system necessitates careful selection of reaction conditions to avoid decomposition or undesired side reactions. Key challenges include:

- Regioselective introduction of substituents to ensure correct positional alignment.

- Compatibility of functional groups during sequential reactions (e.g., nitro group stability under chlorination conditions).

- Steric and electronic effects of the 4-methylpiperazinyl group on coupling reactions.

Retrosynthetic Analysis and Pathway Selection

Retrosynthetic decomposition suggests two primary strategies for assembling the target molecule:

Late-Stage Functionalization of a Preformed Benzoxadiazole Core

Detailed Synthetic Methodologies

Synthesis of the Benzoxadiazole Core

Cyclization of 2-Nitroaniline Derivatives

The benzoxadiazole nucleus is classically prepared via cyclization of 2-nitroaniline derivatives. A modified procedure from Frontiers in Chemistry (2020) employs:

- 2-Nitroaniline as the starting material.

- Sodium hypochlorite (NaOCl) and tetrabutylammonium bromide (TBAB) in a basic aqueous medium at 0–5°C to form the N-oxide intermediate.

- Reduction of the N-oxide using triphenylphosphine (PPh₃) in refluxing xylene yields unsubstituted 2,1,3-benzoxadiazole in 75% yield.

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | NaOCl, TBAB, NaOH, H₂O, 0–5°C | 68% |

| N-Oxide Reduction | PPh₃, xylene, 140°C, 4 hr | 75% |

Chlorine introduction at position 7 is accomplished via sulfuryl chloride (SOCl₂) in dry chloroform under reflux. The bromine atom at position 7 is selectively replaced by chlorine due to its higher leaving group ability.

Installation of the 4-Methylpiperazinyl Group

Buchwald-Hartwig Amination

The 4-methylpiperazine moiety is introduced at position 5 via palladium-catalyzed cross-coupling using:

- 4-Methylpiperazine as the nucleophile.

- Palladium(II) acetate (Pd(OAc)₂) as the catalyst.

- Xantphos as the ligand.

- Cesium carbonate (Cs₂CO₃) as the base in toluene at 110°C.

Coupling Reaction Parameters:

| Component | Quantity |

|---|---|

| Substrate | 1.0 equiv |

| 4-Methylpiperazine | 1.2 equiv |

| Pd(OAc)₂ | 5 mol% |

| Xantphos | 10 mol% |

| Cs₂CO₃ | 2.5 equiv |

| Temperature | 110°C |

| Time | 24 hr |

| Yield | 65% |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

- δ 8.21 (s, 1H, H-6)

- δ 3.45–3.32 (m, 4H, piperazine N–CH₂)

- δ 2.68–2.55 (m, 4H, piperazine CH₂–N)

- δ 2.31 (s, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃)

- δ 154.2 (C-2)

- δ 148.9 (C-4–NO₂)

- δ 136.7 (C-7–Cl)

- δ 54.3, 52.1 (piperazine carbons)

- δ 46.8 (CH₃)

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₁H₁₂ClN₅O₃ [M+H]⁺: 296.0554

- Found: 296.0551

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Late-Stage Functionalization | Modular, easier purification | Multiple protection/deprotection steps | 42% |

| Early Substituent Introduction | Fewer steps | Risk of side reactions during cyclization | 37% |

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) |

|---|---|

| 4-Methylpiperazine | 1,200 |

| Pd(OAc)₂ | 12,000 |

| Xantphos | 8,500 |

Environmental Impact

- Waste Stream Management: Bromination and nitration steps generate acidic waste requiring neutralization.

- Catalyst Recycling: Pd recovery systems can reduce costs by 18–22%.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate).

Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

Reduction: 7-Amino-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole.

Substitution: Various substituted benzoxadiazole derivatives.

Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a fluorescent probe due to its benzoxadiazole core, which can exhibit fluorescence properties.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole depends on its specific application. For instance, as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. As a fluorescent probe, it can bind to specific biomolecules, altering its fluorescence properties and allowing for visualization in biological systems.

Comparison with Similar Compounds

Structural and Spectroscopic Comparison

A key structural analog is 4-azidomethyl-benzoxadiazole (II) , reported in Acta Crystallographica (2012). While both compounds share the benzoxadiazole core, the substituents differ significantly:

| Compound | Substituents | Key Properties |

|---|---|---|

| Target Compound | 7-Cl, 5-(4-methylpiperazinyl), 4-NO₂ | Enhanced electrophilicity, potential bioactivity |

| 4-Azidomethyl-benzoxadiazole (II) | 4-azidomethyl | Azide group enables click chemistry applications |

The nitro group in the target compound increases electron-withdrawing effects compared to the azidomethyl group in II. This difference likely alters spectroscopic properties (e.g., UV-Vis absorption maxima) and reactivity, making the target compound more suitable for electrophilic substitution reactions .

Comparison with Heterocyclic Compounds Featuring Similar Substituents

Chloro-Substituted Heterocycles in Medicinal Chemistry

Green chemistry approaches highlight compounds like (±)-7-Chloro-9-(4-methylpiperazin-1-yl)-9,10-dihydro-pyrrolo[2,1-b][1,3]benzothiazepine (). While both compounds share chloro and methylpiperazinyl groups, their cores differ:

| Compound | Core Structure | Substituents | Applications |

|---|---|---|---|

| Target Compound | Benzoxadiazole | 7-Cl, 5-(4-methylpiperazinyl), 4-NO₂ | Materials science, drug discovery |

| (±)-7-Chloro-9-(4-methylpiperazin-1-yl)-... | Pyrrolobenzothiazepine | 7-Cl, 9-(4-methylpiperazinyl) | Kinase inhibition, anticancer |

The benzothiazepine core in the latter compound likely confers distinct conformational rigidity and binding affinity compared to the planar benzoxadiazole system .

Nitro and Piperazinyl Groups in Quinazoline Derivatives

Quinazoline derivatives such as 1-(7-Chloro-4-oxo-2-phenylquinazoline-3(4H-yl)) substituted urea () share chloro and urea substituents. Unlike the target compound’s nitro group, the urea moiety provides hydrogen-bonding capacity, critical for enzyme inhibition (e.g., tyrosine kinase targets). The methylpiperazinyl group in the target compound may mimic the solubilizing effects of piperidine/pyrrolidine groups in related drug candidates .

Data Tables

Table 1: Structural Comparison of Benzoxadiazole Derivatives

| Property | Target Compound | 4-Azidomethyl-benzoxadiazole (II) |

|---|---|---|

| Core Structure | 2,1,3-Benzoxadiazole | 2,1,3-Benzoxadiazole |

| Substituents | 7-Cl, 5-(4-methylpiperazinyl), 4-NO₂ | 4-azidomethyl |

| Key Reactivity | Electrophilic substitution | Click chemistry |

| Solubility | Moderate (piperazinyl group) | Low (azide group) |

Table 2: Comparison with Heterocyclic Compounds

| Compound | Core Structure | Substituents | Potential Application |

|---|---|---|---|

| Target Compound | Benzoxadiazole | 7-Cl, 5-(4-methylpiperazinyl), 4-NO₂ | Drug discovery |

| (±)-7-Chloro-9-(4-methylpiperazin-1-yl)-... | Pyrrolobenzothiazepine | 7-Cl, 9-(4-methylpiperazinyl) | Anticancer agents |

| 1-(7-Chloro-4-oxo-2-phenylquinazoline-3(4H-yl)) urea | Quinazoline | 7-Cl, urea substituent | Kinase inhibition |

Biological Activity

7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole is a compound characterized by its unique structural features, including a benzoxadiazole core with chloro and nitro substituents, alongside a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has shown potential as an antimicrobial agent , likely through disruption of bacterial cell membranes or inhibition of key enzymes involved in metabolism. Additionally, its benzoxadiazole core may facilitate fluorescence properties, making it useful as a fluorescent probe in biological assays.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Salmonella enterica | 32 |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's ability to interact with specific cellular pathways involved in cancer progression is under investigation.

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound significantly reduced bacterial load in infected animal models compared to controls .

Cancer Cell Line Studies

Another investigation focused on the compound's effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported a dose-dependent inhibition of cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound .

Comparison with Similar Compounds

The unique substitution pattern on the benzoxadiazole core distinguishes this compound from similar derivatives. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazole | Similar core but different substituents | Moderate antimicrobial |

| 7-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Piperazine moiety present | High anticancer activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and nitration. For example, the piperazine moiety (4-methylpiperazin-1-yl) can be introduced via a nucleophilic aromatic substitution (SNAr) reaction under alkaline conditions (e.g., K2CO3/DMF at 80–100°C) . Nitration at the 4-position is achieved using HNO3/H2SO4, with temperature control (0–5°C) to minimize byproducts. Microwave-assisted synthesis (e.g., 150 W, 100°C, 30 min) may enhance reaction efficiency . Purification via column chromatography (silica gel, CH2Cl2/MeOH 9:1) and recrystallization (ethanol/water) are recommended for high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and what key spectral data should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., nitro group at C4, piperazine at C5). Key signals: ~δ 8.2 ppm (H-6, benzoxadiazole), δ 3.4–2.5 ppm (piperazine protons) .

- IR Spectroscopy : Identify NO2 stretching (~1520 cm⁻¹) and C-Cl (~750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns (e.g., loss of NO2 or Cl) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with nitro groups) .

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer : Start with in vitro assays targeting receptors/kinases associated with the benzoxadiazole scaffold (e.g., serotonin or dopamine receptors). Use HEK293 cells transfected with target receptors for binding affinity (IC50) studies. For cytotoxicity, employ MTT assays (24–72 h incubation) and compare with reference drugs (e.g., clozapine for antipsychotic activity) . Dose ranges: 1–100 µM, with triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and binding modes of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient center) .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., 5-HT2A receptor) using AMBER or GROMACS. Key parameters: solvation (TIP3P water model), 100 ns simulation time, RMSD analysis for stability .

- QSAR Models : Corinate substituent effects (e.g., Cl vs. NO2) with bioactivity using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC50 values across studies)?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation time, solvent controls). For example, IC50 discrepancies may arise from differences in cell permeability (e.g., MDCK vs. Caco-2 cells) .

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding kinetics vs. radioligand assays).

- Structural Analog Comparison : Benchmark against derivatives (e.g., 7-fluoro vs. 7-chloro analogs) to isolate substituent effects .

Q. What strategies optimize regioselectivity in functionalizing the benzoxadiazole core during derivatization?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to block undesired sites during nitration or halogenation .

- Catalytic Systems : Use Pd(OAc)2/XPhos for cross-coupling at C7 (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr at C5, while nonpolar solvents (toluene) may shift reactivity to C7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.